1,4-dioxane-2-carboxylic Acid
Overview
Description
1,4-Dioxane-2-carboxylic acid is a chemical compound with the molecular formula C5H8O4 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of 1,4-dioxane-2-carboxylic acid derivatives has been studied in the context of HIV-1 integrase strand transfer inhibitors . Another study discusses the synthesis of 2,3-disubstituted 1,4-dioxanes using cesium carbonate as a base under Williamson ether synthesis . A new benzoxazine derivative containing both azobenzene and carboxylic acid units was synthesized through the reaction of 4- (4-hydroxphenylazo)benzoic acid with paraformaldehyde and aniline in 1,4-dioxane .
Molecular Structure Analysis
The molecular weight of 1,4-dioxane-2-carboxylic acid is 132.12 . The InChI code is 1S/C5H8O4/c6-5 (7)4-3-8-1-2-9-4/h4H,1-3H2, (H,6,7) and the InChI key is VGBAYGFELCUXBS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
1,4-Dioxane-2-carboxylic acid is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Pharmaceutical Research
Carboxylic acid derivatives like 1,4-dioxane-2-carboxylic Acid are often explored for their potential in pharmaceuticals. For instance, derivatives have been studied for their hypolipidemic and anti-hyperglycemic activities , which could be beneficial in treating conditions like diabetes and high cholesterol .
Environmental Remediation
In environmental science, compounds such as 1,4-dioxane-2-carboxylic Acid may be used in the heterogeneous Fenton oxidation process . This process involves the removal of organic pollutants through a combination of adsorption and catalytic oxidative degradation .
Antimicrobial Agents
Derivatives of carboxylic acids are also investigated for their antimicrobial properties. Research into novel compounds aims to develop substances with significant antimicrobial activity , which could lead to new treatments for bacterial infections .
Nanotechnology
Carboxylic acids play a role in nanotechnology, particularly in the surface modification of materials like carbon nanotubes. These modifications can lead to advancements in the production of polymer nanomaterials with various applications .
Life Sciences
Naturally occurring carboxylic acids are integral to biological processes such as the Krebs cycle. Synthetic carboxylic acids like 1,4-dioxane-2-carboxylic Acid could have applications in studying and replicating these life cycles or in fermentation and geological processes .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can have effects on the respiratory tract, liver, and kidney .
Mode of Action
It’s known that similar compounds, such as 1,4-dioxane, are metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), which is considered to be a detoxification product .
Biochemical Pathways
Related compounds like 1,4-dioxane are known to be hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .
Pharmacokinetics
It’s known that similar compounds like 1,4-dioxane are rapidly and almost completely absorbed after inhalation and oral exposure .
Result of Action
Similar compounds like 1,4-dioxane have been shown to cause respiratory tract and eye irritation, and are considered possible human carcinogens .
Action Environment
The action of 1,4-dioxane-2-carboxylic Acid can be influenced by environmental factors. For example, similar compounds like 1,4-dioxane can combine with atmospheric oxygen upon prolonged exposure to air to form potentially explosive peroxides . Storage conditions can also influence the stability of these compounds .
properties
IUPAC Name |
1,4-dioxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBAYGFELCUXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411768, DTXSID00901487 | |
Record name | 1,4-dioxane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89364-41-0 | |
Record name | 1,4-dioxane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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